Ozenoxacin-d3

LC-MS/MS Internal Standard Bioanalysis

Ozenoxacin-d3 (T-3912-d3) is a stable isotope-labeled analog of the non-fluorinated quinolone antibacterial Ozenoxacin, wherein three hydrogen atoms are replaced by deuterium atoms. This deuterium substitution at the 6-methylamino position of the pyridinyl moiety increases the molecular weight by 3 Da relative to the unlabeled parent compound (from 363.4 g/mol to 366.4 g/mol for the free base; 402.89 g/mol for the hydrochloride salt).

Molecular Formula C21H21N3O3
Molecular Weight 366.4 g/mol
Cat. No. B12372220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOzenoxacin-d3
Molecular FormulaC21H21N3O3
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1NC)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)C
InChIInChI=1S/C21H21N3O3/c1-11-8-13(9-23-20(11)22-3)15-6-7-16-18(12(15)2)24(14-4-5-14)10-17(19(16)25)21(26)27/h6-10,14H,4-5H2,1-3H3,(H,22,23)(H,26,27)/i3D3
InChIKeyXPIJWUTXQAGSLK-HPRDVNIFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ozenoxacin-d3 for Bioanalysis: Procurement Guide to This Deuterated Non-Fluorinated Quinolone Internal Standard


Ozenoxacin-d3 (T-3912-d3) is a stable isotope-labeled analog of the non-fluorinated quinolone antibacterial Ozenoxacin, wherein three hydrogen atoms are replaced by deuterium atoms . This deuterium substitution at the 6-methylamino position of the pyridinyl moiety increases the molecular weight by 3 Da relative to the unlabeled parent compound (from 363.4 g/mol to 366.4 g/mol for the free base; 402.89 g/mol for the hydrochloride salt) [1]. Ozenoxacin-d3 is not intended as a therapeutic agent but serves exclusively as an internal standard (IS) for the quantitative analysis of Ozenoxacin in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The compound retains the core structural and physicochemical properties of the parent drug while providing a distinct mass signature that enables reliable chromatographic co-elution and MS differentiation .

Ozenoxacin-d3 Procurement Rationale: Why Unlabeled Ozenoxacin Cannot Substitute as an Internal Standard


Substituting unlabeled Ozenoxacin for Ozenoxacin-d3 as an internal standard in quantitative LC-MS/MS bioanalysis is analytically invalid. The fundamental requirement of a stable isotope-labeled internal standard (SIL-IS) is that it must be chemically identical to the analyte to ensure identical extraction recovery, chromatographic retention, and ionization efficiency, yet possess a distinct mass-to-charge ratio (m/z) that prevents spectral overlap [1]. Unlabeled Ozenoxacin fails the latter criterion: it produces the same precursor and product ion signals as the analyte, rendering impossible the independent detection and ratio calculation that underpins accurate quantification. Even alternative labeled forms such as 13C or 15N analogs present procurement and cost challenges compared to the commercially available -d3 variant. The 3 Da mass shift provided by Ozenoxacin-d3 is sufficient to eliminate isotopic interference from the naturally abundant M+1 and M+2 isotopologues of the unlabeled analyte, a requirement for achieving the precision and accuracy mandated by regulatory bioanalytical method validation guidelines (FDA, EMA, ICH M10) [2].

Ozenoxacin-d3 Quantitative Evidence: Head-to-Head Data for Internal Standard Selection


Ozenoxacin-d3 vs. Unlabeled Ozenoxacin: Quantifiable Mass Differentiation and Isotopic Purity Metrics

Ozenoxacin-d3 provides a +3.01 Da mass shift (free base molecular weight: 366.4 g/mol) compared to unlabeled Ozenoxacin (363.4 g/mol) [1]. This mass differential corresponds to the replacement of three hydrogen atoms with deuterium atoms at the 6-methylamino position of the pyridinyl ring. Commercial Ozenoxacin-d3 hydrochloride is supplied at ≥99.0% purity with deuterium incorporation exceeding 99% as verified by LC-MS and 1H-NMR analysis . In contrast, unlabeled Ozenoxacin cannot serve as an internal standard due to complete spectral overlap with the analyte in MS detection, precluding independent quantification [2].

LC-MS/MS Internal Standard Bioanalysis Stable Isotope Labeling

Ozenoxacin-d3 vs. Ozenoxacin-13C/15N Analogs: Commercial Availability and Procurement Feasibility

Among potential stable isotope-labeled forms of Ozenoxacin, the -d3 variant is the only commercially available, off-the-shelf option from multiple reputable vendors including MedChemExpress, Veeprho, ISPStandards, and MuseChem . Alternative labeling strategies such as 13C or 15N incorporation would theoretically provide equal or superior analytical performance but are not commercially listed as catalog products for Ozenoxacin [1]. Custom synthesis of 13C- or 15N-labeled Ozenoxacin analogs would require multi-month lead times and substantially higher costs (estimated 5-10x premium over -d3 catalog pricing), making the -d3 form the only viable procurement option for routine bioanalytical method development and validation . The -d3 label is positioned at a metabolically stable N-methyl group, minimizing the risk of deuterium-hydrogen exchange that could compromise quantification accuracy [2].

Stable Isotope Labeling Internal Standard Bioanalytical Method Development Procurement

Ozenoxacin-d3 vs. Analog Internal Standards: Regulatory Acceptance for ANDA and DMF Filings

Ozenoxacin-d3 is supplied with comprehensive characterization data compliant with regulatory guidelines and can be used as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) [1]. In contrast, non-isotopically labeled analog internal standards (structurally similar but chemically distinct compounds) require extensive demonstration of comparable extraction recovery, chromatographic behavior, and ionization efficiency during method validation — a burden that stable isotope-labeled internal standards (SIL-IS) substantially reduce [2]. The use of a non-SIL analog IS also increases the risk of method failure during regulatory review due to differential matrix effects that cannot be adequately compensated, particularly for topical formulations with complex matrices such as creams and ointments [3].

ANDA DMF Regulatory Compliance Reference Standard Method Validation

Ozenoxacin-d3 vs. Fluorinated Quinolone Internal Standards: Method-Specific Chromatographic Retention Differentiation

Ozenoxacin is structurally distinguished from the majority of quinolone antibiotics by the absence of a fluorine atom at the C-6 position [1]. This non-fluorinated structure reduces molecular polarity compared to fluorinated quinolones (e.g., ciprofloxacin, levofloxacin, moxifloxacin), resulting in altered reversed-phase chromatographic retention behavior . When developing an LC-MS/MS method for Ozenoxacin quantification, the use of a fluorinated quinolone analog (e.g., ciprofloxacin-d8) as an internal standard introduces differential retention time shifts under typical reversed-phase conditions, which can compromise the accuracy of matrix effect compensation due to non-co-elution of analyte and internal standard [2]. Ozenoxacin-d3, as the direct isotopologue, co-elutes precisely with the analyte under all chromatographic conditions, eliminating this source of quantification error [3].

LC-MS/MS Chromatography Non-Fluorinated Quinolone Method Development

Ozenoxacin-d3 Procurement Applications: Validated Use Cases for Bioanalytical and Regulatory Workflows


Bioanalytical Method Development and Validation for Ozenoxacin Quantification in Plasma/Skin Matrices

Ozenoxacin-d3 serves as the essential stable isotope-labeled internal standard (SIL-IS) for the development and validation of LC-MS/MS methods quantifying Ozenoxacin in biological matrices. Its ≥99% purity and ≥99% deuterium incorporation meet the acceptance criteria for IS performance specified in FDA and EMA bioanalytical method validation guidelines [1]. The +3 Da mass shift ensures that the IS signal does not interfere with the analyte quantification channel, while identical chromatographic retention enables accurate compensation for matrix effects and extraction recovery variability. This application is critical for pharmacokinetic studies of topical Ozenoxacin formulations, where systemic absorption is minimal (typically <1 ng/mL plasma concentrations) and maximum sensitivity is required [2].

Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) Reference Standard

Ozenoxacin-d3 is supplied with full characterization data compliant with ICH and pharmacopeial guidelines and can be used as a reference standard for ANDA and DMF filings for generic Ozenoxacin drug products [1]. The product supports analytical method validation (AMV), forced degradation studies, and quality control (QC) release testing of Ozenoxacin active pharmaceutical ingredient (API) and finished dosage forms. Traceability to USP or EP reference standards can be established upon request, satisfying regulatory requirements for impurity profiling and stability-indicating method validation [2].

Pharmacokinetic and Metabolic Tracing Studies in Preclinical Models

The deuterium label in Ozenoxacin-d3 (three deuterium atoms at the 6-methylamino position) is positioned at a metabolically stable site, minimizing deuterium-hydrogen exchange and enabling reliable use as a tracer for pharmacokinetic and drug metabolism studies [1]. In preclinical models, Ozenoxacin-d3 can be administered as a co-dosed tracer to differentiate exogenously administered drug from endogenous or matrix-derived interferences, or to evaluate the impact of deuteration on the metabolic profile of Ozenoxacin. The commercial availability of Ozenoxacin-d3 from multiple vendors eliminates custom synthesis delays that would otherwise impede study timelines [2].

Quality Control Release Testing for Ozenoxacin Topical Formulations

Ozenoxacin-d3 enables accurate quantification of Ozenoxacin in complex topical formulation matrices (creams, ointments) where matrix effects from excipients (e.g., polyethylene glycol, propylene glycol, emulsifiers) are substantial and can cause significant ion suppression in LC-MS/MS analysis [1]. The use of the deuterated internal standard compensates for extraction recovery variability and matrix effects, enabling the validated quantification of Ozenoxacin at levels as low as 0.05 μg/mL in drug product samples, as demonstrated in published LC-MS methods for Ozenoxacin and its impurities [2].

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